molecular formula C18H13BrN2O2S B2539033 2-bromo-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865183-09-1

2-bromo-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2539033
CAS No.: 865183-09-1
M. Wt: 401.28
InChI Key: NQEWZLIQRQMFSJ-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a useful research compound. Its molecular formula is C18H13BrN2O2S and its molecular weight is 401.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Properties of Benzothiazoles

Benzothiazole derivatives, including compounds similar in structure to 2-bromo-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide, have shown significant variability in their chemistry and properties. These compounds have been extensively studied for their preparation procedures, properties, and complex compounds formation. They exhibit a range of important properties such as spectroscopic characteristics, structural attributes, magnetic properties, and biological and electrochemical activities. This comprehensive understanding aids in identifying potential research areas and the development of analogues with improved efficacy and applications (Boča, Jameson, & Linert, 2011).

Medicinal Chemistry of Benzothiazole Derivatives

Benzothiazoles are integral to many natural and synthetic bioactive molecules, showing a variety of pharmacological activities. These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The versatility of the benzothiazole scaffold has made it a focus of drug discovery and development, particularly in the synthesis of compounds with enhanced activities and reduced toxicity. The review of the structural activity relationship (SAR) of benzothiazole derivatives provides insights into their importance in medicinal chemistry, highlighting the potential for developing new therapeutic agents (Bhat & Belagali, 2020).

Anticancer Potential of Benzothiazoles

The structural simplicity and synthetic accessibility of benzothiazoles have attracted attention for their potential in anticancer therapy. Structural modifications of benzothiazole compounds have led to the development of new agents with promising antitumor activities. These developments cover a range of structural modifications, SAR studies, and pharmacokinetics, underlining the therapeutic applications of benzothiazoles and their conjugates in cancer chemotherapy. The ongoing research and clinical studies suggest the necessity for a comprehensive characterization of their toxicity and efficacy as anticancer drugs (Ahmed, Hussaini Syed, & Malik Mohammed, 2015).

Properties

IUPAC Name

2-bromo-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2S/c1-3-10-21-15-9-8-12(23-2)11-16(15)24-18(21)20-17(22)13-6-4-5-7-14(13)19/h1,4-9,11H,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEWZLIQRQMFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.